molecular formula C9H9NO4 B13753985 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 115464-84-1

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B13753985
CAS No.: 115464-84-1
M. Wt: 195.17 g/mol
InChI Key: DOTFLXBYVUHDMY-UHFFFAOYSA-N
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Description

6-Nitro-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound with a unique structure that includes a benzodioxepine ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine typically involves the nitration of 3,4-dihydro-2H-1,5-benzodioxepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 6-amino-3,4-dihydro-2H-1,5-benzodioxepine.

    Substitution: Various substituted benzodioxepine derivatives depending on the substituent introduced.

Scientific Research Applications

6-Nitro-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    6-Nitro-1,4-benzodioxane: Similar structure but lacks the dihydro component.

    6-Nitro-2,3-dihydro-1,4-benzodioxin: Another related compound with a slightly different ring structure.

Uniqueness: 6-Nitro-3,4-dihydro-2H-1,5-benzodioxepine is unique due to its specific ring structure and the position of the nitro group, which confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

115464-84-1

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine

InChI

InChI=1S/C9H9NO4/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4H,2,5-6H2

InChI Key

DOTFLXBYVUHDMY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C2OC1)[N+](=O)[O-]

Origin of Product

United States

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